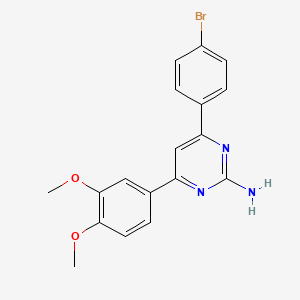
4-(4-Bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine, commonly referred to as 4B6FPA, is a heterocyclic compound that has been studied for its potential applications in various scientific fields. It has been used as a pharmaceutical intermediate, a reagent, and a ligand in coordination chemistry. 4B6FPA is a versatile compound that has been used to synthesize various organic compounds and has been studied for its biological activity.
科学的研究の応用
4B6FPA has been studied for its potential applications in various scientific fields. It has been used as a pharmaceutical intermediate, a reagent, and a ligand in coordination chemistry. In addition, 4B6FPA has been used in the synthesis of various organic compounds and has been studied for its biological activity. For example, 4B6FPA has been studied for its potential use in the treatment of Alzheimer's disease and as an inhibitor of the enzyme tyrosine kinase.
作用機序
The mechanism of action of 4B6FPA is not yet fully understood. However, it is believed that 4B6FPA may act as an inhibitor of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and differentiation. In addition, 4B6FPA has been studied for its potential use in the treatment of Alzheimer's disease, as it may have the ability to reduce the formation of amyloid plaques in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4B6FPA are not yet fully understood. However, it is believed that 4B6FPA may act as an inhibitor of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and differentiation. In addition, 4B6FPA has been studied for its potential use in the treatment of Alzheimer's disease, as it may have the ability to reduce the formation of amyloid plaques in the brain.
実験室実験の利点と制限
The advantages of using 4B6FPA in lab experiments include its high solubility in water, its low toxicity, and its ability to form stable complexes with other molecules. In addition, 4B6FPA is relatively inexpensive and can be synthesized in a relatively short amount of time. The main limitation of using 4B6FPA in lab experiments is that its mechanism of action is not yet fully understood, which can make it difficult to predict its effects.
将来の方向性
The potential future directions of 4B6FPA include further research into its mechanism of action and its potential use in the treatment of Alzheimer's disease. In addition, further research into the synthesis of 4B6FPA and its potential applications in other scientific fields such as coordination chemistry may be beneficial. Finally, further research into the biochemical and physiological effects of 4B6FPA may be useful in determining its potential therapeutic applications.
合成法
The synthesis of 4B6FPA can be achieved through a two-step process. In the first step, 4-bromophenyl-2-fluorobenzene is reacted with 2-chloropyrimidine in the presence of a base such as triethylamine to form 4-(4-bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine. The second step involves the reaction of the product with a mixture of acetic anhydride and pyridine to form 4-(4-bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine.
特性
IUPAC Name |
4-(4-bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFN3/c17-11-7-5-10(6-8-11)14-9-15(21-16(19)20-14)12-3-1-2-4-13(12)18/h1-9H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPBVSMUOWGCOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)Br)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2R)-1-(11bS)-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-2-methyl-1,2,3,4-tetrahydroquinoline, 98%](/img/structure/B6347230.png)







